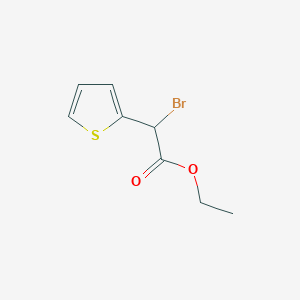
N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is a complex organic compound characterized by the presence of a morpholine ring, a difluorophenoxy group, and a hydroxypropylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the difluorophenoxy intermediate: This step involves the reaction of 3,5-difluorophenol with an appropriate alkylating agent to introduce the hydroxypropyl group.
Amination: The intermediate is then reacted with an amine, such as ethylenediamine, under controlled conditions to form the aminoethyl derivative.
Morpholine ring formation: The final step involves the cyclization of the aminoethyl derivative with a suitable carboxylic acid derivative to form the morpholine-4-carboxamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)piperidine-4-carboxamide
- N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)pyrrolidine-4-carboxamide
Uniqueness
N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
1638764-33-6 |
|---|---|
Fórmula molecular |
C16H23F2N3O4 |
Peso molecular |
359.37 g/mol |
Nombre IUPAC |
N-[2-[[3-(3,5-difluorophenoxy)-2-hydroxypropyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H23F2N3O4/c17-12-7-13(18)9-15(8-12)25-11-14(22)10-19-1-2-20-16(23)21-3-5-24-6-4-21/h7-9,14,19,22H,1-6,10-11H2,(H,20,23) |
Clave InChI |
RZTZDJBQBCCLIA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)NCCNCC(COC2=CC(=CC(=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate](/img/structure/B15275586.png)
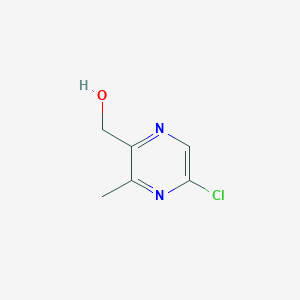
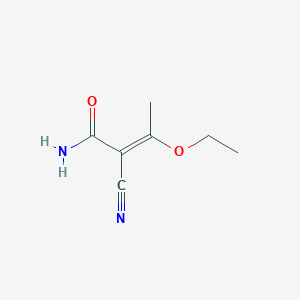

![2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B15275610.png)
![8-Oxaspiro[4.5]decane-1-thiol](/img/structure/B15275618.png)
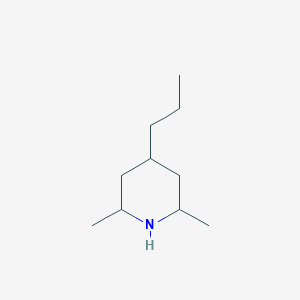
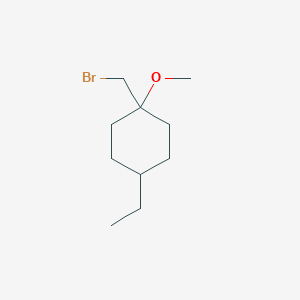
![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
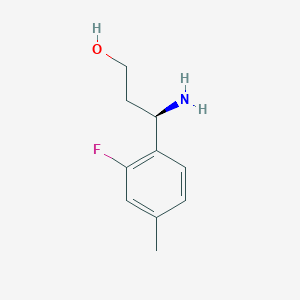
![(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B15275650.png)
![1-[(2-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B15275654.png)
